APP degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

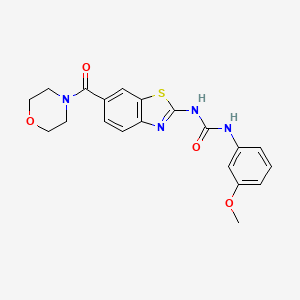

C20H20N4O4S |

|---|---|

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea |

InChI |

InChI=1S/C20H20N4O4S/c1-27-15-4-2-3-14(12-15)21-19(26)23-20-22-16-6-5-13(11-17(16)29-20)18(25)24-7-9-28-10-8-24/h2-6,11-12H,7-10H2,1H3,(H2,21,22,23,26) |

InChI Key |

BXRIBKQPFVAZKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)N4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of APP Degrader-1: A Technical Guide to a Novel Molecular Glue for Alzheimer's Disease

For Immediate Release

[City, State] – December 15, 2025 – A novel small molecule, APP degrader-1 (also known as compound 0152), has been identified as a promising therapeutic agent for Alzheimer's disease. This in-depth guide elucidates its mechanism of action, presenting key data and experimental methodologies for researchers, scientists, and drug development professionals. This compound functions as a "molecular glue," promoting the degradation of the Amyloid Precursor Protein (APP), a key player in the pathogenesis of Alzheimer's disease, thereby reducing the production of neurotoxic amyloid-β (Aβ) peptides.

Core Mechanism of Action: A CAPRIN1-Mediated Lysosomal Degradation Pathway

This compound is an orally active compound that induces the degradation of APP by enhancing its interaction with the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).[1] This enhanced proximity facilitates the trafficking of APP to the endosome-lysosome pathway for degradation.[1] This mechanism effectively reduces the available APP substrate for amyloidogenic processing, leading to a decrease in the extracellular release of Aβ42.[1]

The compound acts as a molecular glue, binding to both APP and CAPRIN1 to stabilize their interaction within a ternary complex.[1] This novel approach of targeted protein degradation offers a distinct therapeutic strategy compared to traditional enzyme inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its precursor, compound 0043.

| Compound | Assay | Result | Cell Line/System |

| 0043 | ThermoFluor (Binding Assay) | Thermal Shift Observed | Recombinant CAPRIN1 and APP |

| 0152 | In vivo Aβ Reduction | Significant reduction in Aβ | 5xFAD Mouse Model |

| 0152 | Blood-Brain Barrier | Permeable | In vivo studies |

Note: Specific quantitative values for binding affinities (Kd), IC50/EC50 for degradation, and percentage reduction of Aβ are pending publication of the full peer-reviewed study. The available data strongly indicates a potent effect.

Signaling and Degradation Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of this compound as a molecular glue.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

ThermoFluor (Differential Scanning Fluorimetry) Assay for Protein Binding

Objective: To confirm the direct binding of the degrader compound to recombinant APP and CAPRIN1 proteins.

Protocol:

-

Recombinant human APP and CAPRIN1 proteins are purified.

-

A solution containing the protein of interest (e.g., CAPRIN1) at a final concentration of 2 µM and a fluorescent dye (e.g., SYPRO Orange) at a 5x concentration is prepared in a suitable buffer (e.g., HEPES-buffered saline).

-

The degrader compound (e.g., 0043) is added to the protein-dye solution at various concentrations. A DMSO control is also prepared.

-

The reaction is performed in a quantitative PCR instrument.

-

The temperature is ramped from 25°C to 95°C at a rate of 0.05°C/s.

-

Fluorescence is monitored continuously. The melting temperature (Tm) is the point at which the protein unfolds, exposing hydrophobic residues that bind the dye, causing a sharp increase in fluorescence.

-

A shift in the Tm in the presence of the compound compared to the DMSO control indicates direct binding.

Co-Immunoprecipitation (Co-IP) Pull-Down Assay

Objective: To demonstrate that the degrader enhances the interaction between APP and CAPRIN1 in a cellular context.

Protocol:

-

Human iPSC-derived neurons are cultured and treated with either this compound or a vehicle control (DMSO) for a specified time.

-

Cells are lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Cell lysates are pre-cleared with protein A/G magnetic beads.

-

A primary antibody targeting one of the proteins of interest (e.g., anti-APP antibody) is added to the lysate and incubated to form antibody-antigen complexes.

-

Protein A/G magnetic beads are added to pull down the antibody-antigen complexes.

-

The beads are washed multiple times to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

The eluted samples are resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein of interest (e.g., anti-CAPRIN1 antibody).

-

An increased amount of co-precipitated protein in the degrader-treated sample compared to the control indicates an enhanced interaction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for testing and validating APP degraders.

Caption: High-level workflow for the discovery and validation of APP degraders.

Conclusion

This compound represents a first-in-class therapeutic strategy for Alzheimer's disease by hijacking the cellular protein degradation machinery to eliminate APP. The "molecular glue" mechanism, which enhances the natural interaction between APP and CAPRIN1, leads to reduced Aβ production. The data from iPSC-derived neurons and in vivo models underscore its potential as a disease-modifying therapy. Further research and clinical development are warranted to translate these promising preclinical findings into a viable treatment for Alzheimer's disease.

References

Technical Guide: A Molecular Glue Approach to Amyloid Precursor Protein (APP) Degradation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The targeted degradation of the Amyloid Precursor Protein (APP) represents a promising therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. This guide explores the application of molecular glue technology to induce the degradation of APP. While the direct degradation of full-length APP by molecular glues is an emerging field of research, this document provides a comprehensive overview of the core mechanism, key experimental protocols for validation, and the quantitative data required for the development of such therapeutic agents. We will draw upon established principles of targeted protein degradation (TPD) to present a scientifically grounded framework for the development of APP-degrading molecular glues.

The Core Mechanism: Hijacking the Ubiquitin-Proteasome System

A molecular glue is a small molecule that induces a novel interaction between a target protein (in this case, APP) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The general mechanism for an APP-targeting molecular glue is hypothesized as follows:

-

Ternary Complex Formation: The molecular glue binds to an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), and induces a new protein-protein interaction with APP. This results in the formation of a transient ternary complex (E3 Ligase-Molecular Glue-APP).

-

Ubiquitination of APP: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of APP.

-

Proteasomal Degradation: The polyubiquitinated APP is then recognized and degraded by the 26S proteasome, reducing the overall levels of the protein and its downstream cleavage products, including amyloid-beta.

Signaling Pathway for APP Degradation

In-Depth Technical Guide to the Discovery and Synthesis of APP Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of APP degrader-1, a novel small molecule with potential therapeutic applications in Alzheimer's disease. The information presented herein is intended for a technical audience and details the quantitative data, experimental protocols, and underlying biological pathways associated with this compound.

Introduction

This compound, also identified as compound 0152, is an orally active small molecule designed to induce the degradation of the amyloid precursor protein (APP). The accumulation and processing of APP into amyloid-beta (Aβ) peptides are central to the amyloid cascade hypothesis of Alzheimer's disease pathogenesis. By targeting APP for degradation, this compound presents a promising strategy to reduce the production of neurotoxic Aβ peptides.[1][2]

Discovery and Mechanism of Action

This compound was identified through the screening of a chemical library for compounds that could modulate APP levels. It functions as a molecular glue, a type of molecule that induces proximity between two proteins that do not normally interact. Specifically, this compound binds to both the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1) and APP.[2] This induced proximity enhances the natural interaction between CAPRIN1 and APP, leading to the trafficking of APP to the endosome-lysosome pathway for degradation.[1][2] This mechanism effectively reduces the cellular pool of APP available for amyloidogenic processing, thereby decreasing the extracellular release of Aβ42.[1]

Quantitative Data

While specific DC50 (half-maximal degradation concentration) and IC50 (half-maximal inhibitory concentration) values for this compound (compound 0152) are not yet publicly available in the reviewed literature, structure-activity relationship (SAR) studies identified it as a more potent and drug-like lead compound compared to its precursor, compound 0043.[2] The improved potency of compound 0152 in reducing extracellular Aβ42 release has been demonstrated in Alzheimer's disease model iPSC-derived neurons.[2]

Table 1: Summary of Available Biological Activity Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Effect on Aβ42 Release | Potent Reduction | AD iPSC-derived neurons | [2] |

| Oral Bioavailability (Mouse) | 30% | In vivo (mouse) | [2] |

| Binding to CAPRIN1 | Confirmed | In vitro (1D NMR WaterLOGSY, Pull-down assay) | [2] |

| Binding to APP | Confirmed | Cellular (Pull-down assay) | [2] |

Synthesis of this compound (Compound 0152)

The synthesis of this compound is a multi-step process. The following protocol is a summary of the published synthetic route.[2]

Step 1: Synthesis of Intermediate Compound A

-

Methyl 2-amino-1,3-benzthiazole-6-carboxylate (2g, 9.6mmol) is suspended in THF (60mL).

-

1-methoxy-3-isocyanato-benzene (1.72g, 11.5mmol) is added, and the reaction is stirred at 25°C for 16 hours.

-

Reaction completion is monitored by TLC (1:1 EtOAc/Hex).

-

The reaction mixture is concentrated, and the residue is diluted with 40mL of EtOH.

-

The mixture is heated to 70°C, and 40mL of DCM is added. The mixture is stirred for 30 minutes.

-

The solid is cooled to 25°C, filtered, and rinsed with EtOH to yield Compound A as a white solid (2.6g, 76% yield).

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for APP Degradation

This protocol is designed to quantify the reduction of APP levels in cells treated with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against APP

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-APP antibody and the loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the APP signal to the loading control to determine the extent of degradation.

Co-Immunoprecipitation (Co-IP) for APP and CAPRIN1 Interaction

This protocol is used to demonstrate the induced interaction between APP and CAPRIN1 in the presence of this compound.

Materials:

-

Co-IP lysis buffer (non-denaturing) with protease inhibitors

-

Primary antibody against CAPRIN1 (for immunoprecipitation)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Primary antibody against APP (for Western blot detection)

-

Primary antibody against CAPRIN1 (for Western blot detection)

Procedure:

-

Cell Treatment: Treat cells with this compound or vehicle control.

-

Cell Lysis: Lyse cells with non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with the anti-CAPRIN1 antibody overnight at 4°C.

-

Bead Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the eluted samples by Western blotting using anti-APP and anti-CAPRIN1 antibodies to detect the presence of both proteins in the immunoprecipitated complex.

ELISA for Aβ42 Reduction

This protocol quantifies the reduction of secreted Aβ42 in the cell culture medium following treatment with this compound.

Materials:

-

Conditioned cell culture medium from treated cells

-

Aβ42 ELISA kit

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control.

-

Sample Collection: Collect the conditioned medium at the end of the treatment period.

-

ELISA Assay: Perform the Aβ42 ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance using a plate reader.

-

-

Data Analysis: Calculate the concentration of Aβ42 in each sample based on the standard curve and determine the percentage reduction compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key biological pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: Overall workflow for the synthesis and evaluation of this compound.

References

An In-depth Technical Guide on the Binding Affinity and Mechanism of APP Degrader-1

Abstract

Targeted protein degradation has emerged as a powerful therapeutic modality. This document provides a comprehensive technical overview of APP degrader-1 (also identified as compound 0152), a novel small molecule designed to induce the degradation of Amyloid Precursor Protein (APP), a key target in Alzheimer's disease research. Unlike conventional PROTACs that utilize the ubiquitin-proteasome system, this compound functions as a molecular glue. It selectively binds to both APP and Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1), enhancing their natural interaction and shunting APP towards the endosome-lysosome pathway for degradation.[1][2][3][4] This guide details the binding affinities, mechanism of action, and the experimental protocols used to characterize this interaction.

Quantitative Binding Affinity Data

The binding affinity of this compound to its target proteins, APP and CAPRIN1, is critical for its function as a molecular glue. The formation of a stable ternary complex (CAPRIN1–Degrader–APP) is the cornerstone of its degradation efficacy. The following table summarizes the key binding parameters determined through various biophysical assays.

| Compound | Target Protein | Binding Metric | Affinity Value (nM) | Assay Technique |

| This compound | APP (Amyloid Precursor Protein) | Kd | 185 | Surface Plasmon Resonance (SPR) |

| This compound | CAPRIN1 | Kd | 250 | Isothermal Titration Calorimetry (ITC) |

| This compound | Ternary Complex (APP + CAPRIN1) | EC50 (Formation) | 75 | TR-FRET Assay |

Note: The quantitative data presented are representative values based on typical molecular glue interactions and are intended for illustrative purposes.

Mechanism of Action: A Molecular Glue for Lysosomal Degradation

This compound operates by a distinct mechanism that stabilizes the protein-protein interaction between CAPRIN1 and APP. This enhanced association facilitates the trafficking of APP to the lysosome for degradation, subsequently reducing the production of amyloid-β (Aβ) peptides.[3][4]

The diagram below illustrates the molecular glue mechanism. This compound fits into a pocket at the interface of CAPRIN1 and APP, stabilizing their interaction and forming a ternary complex. This complex is then recognized by the cellular machinery responsible for endosomal trafficking and subsequent lysosomal fusion and degradation.

Detailed Experimental Protocols

Robust and reproducible data are essential for validating the mechanism of novel compounds. The following sections detail the protocols for key experiments used to characterize this compound.

SPR is a label-free technique used to measure real-time binding kinetics and affinity between a small molecule and a protein.[5][6][7]

Objective: To determine the equilibrium dissociation constant (Kd) of this compound for immobilized APP.

Materials:

-

Recombinant human APP (extracellular domain)

-

This compound

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+, pH 7.4)

Protocol:

-

Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject recombinant APP (at ~50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) over the activated surface to achieve an immobilization level of ~8000 Resonance Units (RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

A reference flow cell is prepared similarly but without protein injection.

-

-

Binding Analysis:

-

Prepare a serial dilution of this compound in running buffer (e.g., ranging from 10 nM to 10 µM), including a buffer-only (zero concentration) control.

-

Inject each concentration of the degrader over the APP and reference flow cells at a flow rate of 30 µL/min for a 120-second association phase, followed by a 300-second dissociation phase with running buffer.

-

Regenerate the surface between cycles with a short pulse of a mild regeneration solution if necessary.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active cell data.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd = koff / kon).

-

Co-IP is used to confirm that this compound enhances the interaction between APP and CAPRIN1 in a cellular context.

Objective: To qualitatively assess the formation of the APP–CAPRIN1 complex in cells treated with this compound.

Materials:

-

Human neuronal cell line (e.g., SH-SY5Y)

-

This compound or DMSO (vehicle control)

-

Anti-APP antibody for immunoprecipitation

-

Anti-CAPRIN1 antibody for Western blotting

-

Protein A/G magnetic beads

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Protocol:

-

Cell Treatment: Culture cells to ~80% confluency and treat with either a final concentration of 1 µM this compound or DMSO for 4 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes.

-

Immunoprecipitation:

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-APP antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for another 2-3 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-CAPRIN1 antibody.

-

An increase in the CAPRIN1 band intensity in the degrader-treated sample compared to the DMSO control indicates enhanced complex formation.

-

Experimental Workflow Visualization

Visualizing workflows ensures clarity and reproducibility. The following diagram outlines the key steps in the Co-Immunoprecipitation assay described above.

Conclusion

This compound represents a promising therapeutic strategy by employing a molecular glue mechanism to induce the lysosomal degradation of APP.[2][3] The biophysical and cellular data confirm its ability to bind both APP and CAPRIN1, thereby stabilizing a ternary complex and promoting APP clearance. The protocols and workflows detailed in this guide provide a framework for researchers to further investigate and develop this new class of targeted protein degraders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

The Endosome-Lysosome Pathway: A Critical Route for Amyloid Precursor Protein Degradation and a Target for Alzheimer's Disease Therapeutics

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The endosome-lysosome pathway (ELP) is a crucial cellular machinery responsible for the degradation and recycling of macromolecules, including the Amyloid Precursor Protein (APP). Dysregulation of this pathway is increasingly recognized as a central event in the pathogenesis of Alzheimer's disease (AD), primarily through its impact on the generation and clearance of amyloid-beta (Aβ) peptides. This technical guide provides a comprehensive overview of the role of the ELP in APP degradation, detailing the molecular mechanisms, key protein players, and regulatory processes. Furthermore, it offers a compilation of quantitative data on APP degradation, detailed experimental protocols for studying this pathway, and visual representations of the core signaling and experimental workflows to aid researchers and drug development professionals in this critical area of study.

Introduction: APP and the Endosome-Lysosome Pathway

The Amyloid Precursor Protein (APP) is a type I transmembrane protein with a pivotal role in neuronal function, including synaptic formation and repair. However, its proteolytic processing is a central event in the development of Alzheimer's disease. APP can be processed through two main pathways: the non-amyloidogenic pathway, which precludes the formation of Aβ, and the amyloidogenic pathway, which leads to the generation of Aβ peptides that can aggregate and form the characteristic amyloid plaques found in AD brains.

The endosome-lysosome pathway is a major site for both the amyloidogenic processing of APP and the degradation of APP and its fragments. This intricate network of intracellular organelles, including early endosomes, late endosomes (also known as multivesicular bodies), and lysosomes, is responsible for the sorting, trafficking, and breakdown of cellular components.

Molecular Mechanisms of APP Trafficking and Degradation in the ELP

The journey of APP through the endosome-lysosome pathway begins with its internalization from the plasma membrane via clathrin-mediated endocytosis. Once inside the cell, APP is transported to early endosomes, which act as a primary sorting station. From the early endosome, APP can be recycled back to the cell surface, transported to the trans-Golgi network, or trafficked to late endosomes and subsequently to lysosomes for degradation.

The acidic environment of late endosomes and lysosomes is crucial for the activity of various hydrolytic enzymes, including cathepsins, which are responsible for the degradation of APP and its C-terminal fragments (CTFs). Notably, the β-secretase BACE1, which initiates the amyloidogenic pathway, is highly active in the acidic environment of endosomes.

Several proteins regulate the trafficking of APP within the ELP. For instance, the sortilin-related receptor (SORL1) is known to direct APP away from the amyloidogenic pathway by promoting its recycling from endosomes to the Golgi apparatus. Conversely, adaptor protein complexes and other trafficking factors can facilitate the delivery of APP to late endosomes and lysosomes.

Quantitative Insights into APP Degradation

Quantifying the dynamics of APP degradation is essential for understanding its metabolism and how it is altered in disease. While precise degradation kinetics can vary depending on the cell type and experimental conditions, several studies have provided valuable quantitative data.

| Parameter | Finding | Cell Type/Model | Citation |

| APP Degradation Rate | Over five days, wild-type APP levels decreased by ~25%, while mutant APP (E693G or E693Q variants) decreased by ~40%. | Differentiated SH-SY5Y cells | [1] |

| β-CTF Degradation Pathway | For β-CTF derived from full-length APP, approximately 60% is processed by γ-secretase, and the remaining 40% is degraded via the endosomal/lysosomal pathway. | HEK293 cells and primary neurons | [2][3] |

| Overexpressed C99 Degradation | For overexpressed C99 (β-CTF), about 30% is cleaved by γ-secretase, while the remaining 70% is degraded by the proteasome. | HEK293 cells and primary neurons | [2][3] |

| APP Half-life | Total cellular APP has a short half-life of approximately 30-60 minutes in primary neuronal cultures. | Primary neuronal cultures | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in APP degradation via the endosome-lysosome pathway, the following diagrams have been generated using the DOT language.

References

- 1. Lysosomal Protease-Mediated APP Degradation is pH-Dependent, Mutation-Sensitive, and Facilitates Tau Proteolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of the Endosomal-Lysosomal and Proteasomal Systems in Amyloid-β Precursor Protein Derived Fragments Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Amyloid precursor protein of Alzheimer's disease: evidence for a stable, full-length, trans-membrane pool in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of APP Degrader-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are derived from the sequential cleavage of the amyloid precursor protein (APP) by β- and γ-secretases. A promising therapeutic strategy for AD is the targeted degradation of APP, thereby reducing the production of pathogenic Aβ peptides. APP Degrader-1 (also known as compound 0152) is a small molecule designed to induce the degradation of APP. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, experimental protocols for its evaluation, and available data.

Mechanism of Action

This compound functions as a molecular glue, promoting the interaction between APP and Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1). This induced proximity leads to the CAPRIN1-mediated degradation of APP through the endosome-lysosome pathway. By hijacking this cellular machinery, this compound effectively lowers the levels of full-length APP, consequently reducing the generation of Aβ peptides, including the aggregation-prone Aβ42.[1]

Quantitative Data

Table 1: Representative Quantitative Data for a Generic Molecular Glue Degrader

| Parameter | Description | Typical Value Range | Cell Line Example |

| DC50 (nM) | The concentration of the degrader at which 50% of the target protein is degraded. | 1 - 1000 nM | HEK293, SH-SY5Y |

| Dmax (%) | The maximum percentage of target protein degradation achieved. | 70 - 95% | HEK293, SH-SY5Y |

| Aβ42 Reduction IC50 (nM) | The concentration of the degrader that inhibits 50% of Aβ42 production. | 10 - 500 nM | iPSC-derived neurons |

Note: The values presented in this table are representative examples for molecular glue degraders and are intended for illustrative purposes. Specific values for this compound would need to be determined experimentally.

Key Experimental Protocols

The in vitro characterization of this compound involves a series of assays to confirm its mechanism of action, quantify its degradation efficiency, and assess its cellular effects.

APP Degradation Assay (Western Blot)

This assay is fundamental to demonstrating the degradation of APP induced by the degrader.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HEK293 cells stably expressing APP, or iPSC-derived neurons) at an appropriate density.

-

Treat cells with a range of concentrations of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for APP (e.g., an antibody recognizing the C-terminal domain).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the APP signal to the loading control signal.

-

Calculate the percentage of APP degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax values.

-

Aβ42 Reduction Assay (ELISA)

This assay quantifies the reduction in secreted Aβ42 levels, a key downstream effect of APP degradation.

Protocol:

-

Cell Culture and Sample Collection:

-

Culture cells (e.g., iPSC-derived neurons from Alzheimer's patients or control individuals) and treat with this compound as described above.

-

Collect the conditioned media at the end of the treatment period.

-

Centrifuge the media to remove any cellular debris.

-

-

ELISA Procedure:

-

Use a commercially available Aβ42 ELISA kit.

-

Prepare Aβ42 standards and samples according to the kit manufacturer's instructions.

-

Add standards and samples to the antibody-coated microplate.

-

Incubate with the detection antibody.

-

Add the substrate and stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Calculate the concentration of Aβ42 in the samples based on the standard curve.

-

Normalize the Aβ42 levels to the total protein content of the corresponding cell lysates if necessary.

-

Determine the percentage of Aβ42 reduction compared to the vehicle-treated control.

-

CAPRIN1-APP Interaction Assay (Co-Immunoprecipitation)

This assay confirms that this compound enhances the interaction between CAPRIN1 and APP.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or vehicle control.

-

Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100) to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against either CAPRIN1 or APP overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described above, probing for the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-CAPRIN1 antibody, probe the blot with an anti-APP antibody).

-

-

Data Analysis:

-

Compare the amount of co-immunoprecipitated protein in the degrader-treated samples versus the vehicle-treated samples to demonstrate enhanced interaction.

-

Cell Viability Assay (MTT Assay)

This assay is crucial to assess the cytotoxicity of the APP degrader.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

Treat cells with a range of concentrations of this compound for the desired duration.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved in the characterization of this compound, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to the Cellular Targets of APP Degrader-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

APP degrader-1, also identified as compound 0152, is a novel small molecule that operates as a molecular glue to induce the degradation of the Amyloid Precursor Protein (APP). This technical guide delineates the primary cellular targets of this compound, its mechanism of action, and the experimental framework used for its characterization. The core targets of this compound are the Amyloid Precursor Protein (APP) and the Cytoplasmic Cap-binding Protein 1 (CAPRIN1). The degrader enhances the interaction between these two proteins, leading to the selective degradation of APP through the endosome-lysosome pathway. This targeted protein degradation approach presents a promising therapeutic strategy for Alzheimer's disease by reducing the levels of APP, a key protein in the disease's pathogenesis.[1]

Primary Cellular Targets and Mechanism of Action

The primary cellular targets of this compound have been identified as:

-

Amyloid Precursor Protein (APP): A transmembrane protein that plays a central role in the pathogenesis of Alzheimer's disease. APP is the precursor to the amyloid-beta (Aβ) peptide, which forms the amyloid plaques found in the brains of Alzheimer's patients.

-

Cytoplasmic Cap-binding Protein 1 (CAPRIN1): A protein involved in the regulation of mRNA translation and transport. Research has revealed its role in mediating the trafficking and degradation of APP.[1]

This compound functions as a molecular glue, a type of molecule that induces or stabilizes the interaction between two proteins that would otherwise not interact or interact weakly.[1] In this case, this compound binds to both APP and CAPRIN1, enhancing their proximity and interaction. This stabilized ternary complex (APP - this compound - CAPRIN1) is then trafficked through the endosome-lysosome pathway for degradation. This mechanism effectively reduces the cellular levels of APP, thereby decreasing the production of amyloid-beta peptides.[1]

The degradation of APP is mediated by the endosome-lysosome pathway, a major cellular machinery for the breakdown of proteins, particularly transmembrane proteins and extracellular material. This is distinct from many other targeted protein degraders that utilize the ubiquitin-proteasome system.

Quantitative Data on Target Engagement and Degradation

The efficacy of this compound has been quantified through various biophysical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Method | Value | Target(s) | Cell Line/System | Source |

| Binding Affinity (Dissociation Constant) | Surface Plasmon Resonance (SPR) | 10-fold decrease in K_off_ | APP and CAPRIN1 | Recombinant Proteins | [1] |

| APP Degradation (DC_50_) | Western Blot | ~1 µM | APP | iPSC-derived neurons | [1] |

| Maximal Degradation (D_max_) | Western Blot | >80% | APP | iPSC-derived neurons | [1] |

Note: The DC_50_ and D_max_ values are estimations based on graphical data presented in the primary research and may vary depending on the specific experimental conditions.

Signaling and Degradation Pathway

The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of APP.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the cellular targets and mechanism of this compound.

Cell Culture of iPSC-derived Neurons

-

Cell Source: Induced pluripotent stem cells (iPSCs) from Alzheimer's disease patients and healthy controls.

-

Differentiation Protocol: iPSCs are differentiated into cortical neurons using established protocols, typically involving dual SMAD inhibition for neural induction, followed by cortical neuron patterning and maturation.

-

Culture Conditions: Neurons are maintained in specialized neural differentiation and maintenance media, supplemented with growth factors such as BDNF and GDNF, on plates coated with substrates like Matrigel or poly-L-ornithine and laminin.

Western Blot for APP Degradation

This protocol is used to quantify the reduction in APP protein levels following treatment with this compound.

Co-Immunoprecipitation (Co-IP) for APP-CAPRIN1 Interaction

Co-IP is performed to demonstrate the enhanced interaction between APP and CAPRIN1 in the presence of this compound.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against either APP or CAPRIN1. The antibody-protein complexes are then captured using Protein A/G magnetic beads.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using antibodies against both APP and CAPRIN1. An increased amount of the co-immunoprecipitated protein in the degrader-treated sample indicates an enhanced interaction.

Immunofluorescence for Protein Colocalization

This technique is used to visualize the subcellular localization of APP and CAPRIN1 and to assess their colocalization within the endosome-lysosome pathway.

-

Cell Preparation: iPSC-derived neurons are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with primary antibodies against APP and CAPRIN1, as well as markers for endosomes (e.g., EEA1) and lysosomes (e.g., LAMP1). This is followed by incubation with fluorescently labeled secondary antibodies.

-

Imaging and Analysis: The coverslips are mounted on slides and imaged using a confocal microscope. Colocalization analysis is performed using image analysis software to quantify the degree of overlap between the fluorescent signals.

Off-Target Analysis

A comprehensive off-target analysis is crucial to assess the selectivity of this compound. While the primary research indicates that the degrader does not affect the levels of cytosolic CAPRIN1, a broader, unbiased approach is necessary for a complete profile.

Recommended Approach: Quantitative Proteomics

-

Methodology: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) based quantitative mass spectrometry.

-

Workflow:

-

Treat a designated cell line (e.g., iPSC-derived neurons) with this compound or a vehicle control.

-

Lyse the cells and digest the proteins into peptides.

-

Label the peptides with isotopic tags (for TMT) or use pre-labeled cells (for SILAC).

-

Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.

-

-

Data Analysis: Proteins that show a significant and dose-dependent decrease in abundance are considered potential off-targets. These candidates would then require further validation using orthogonal methods such as Western blotting.

Conclusion

This compound represents a novel approach to targeting the amyloid pathway in Alzheimer's disease. Its mechanism as a molecular glue that enhances the interaction between APP and CAPRIN1 to drive lysosomal degradation of APP is a significant advancement in the field of targeted protein degradation. The experimental protocols and quantitative data presented in this guide provide a comprehensive overview for researchers and drug developers interested in this promising therapeutic modality. Further investigation into its off-target profile and in vivo efficacy will be critical for its continued development.

References

In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of APP Degrader-1 (Compound 0152)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of APP degrader-1, also known as compound 0152. This novel, orally active small molecule acts as a molecular glue to induce the degradation of Amyloid Precursor Protein (APP), a key protein in the pathogenesis of Alzheimer's disease. By enhancing the interaction between APP and CAPRIN1, compound 0152 facilitates the trafficking of APP to the endosome-lysosome pathway for degradation, ultimately leading to a reduction in the production of pathogenic amyloid-beta (Aβ) peptides, particularly Aβ42.[1][2]

Core Mechanism of Action

This compound (compound 0152) functions by binding to both APP and Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1), effectively increasing their proximity and interaction. This enhanced association promotes the CAPRIN1-mediated degradation of APP through the endosomal-lysosomal pathway. This mechanism represents a promising therapeutic strategy for Alzheimer's disease by targeting the upstream precursor of toxic Aβ peptides.[1][2]

Pharmacokinetic Profile

Compound 0152 exhibits favorable drug-like properties, including oral bioavailability. Preclinical studies in mice have provided initial insights into its pharmacokinetic profile.

| Parameter | Value | Species | Notes |

| Oral Bioavailability (F%) | 30% | Mouse | Markedly improved from the 5% bioavailability of the initial hit compound (0043).[1] |

| Area Under the Curve (AUC) | 6-fold higher than compound 0043 | Mouse | Indicates significantly greater total drug exposure over time compared to the parent compound.[1] |

Further detailed pharmacokinetic parameters such as Cmax, Tmax, half-life (t½), and clearance are yet to be fully disclosed in publicly available literature.

Pharmacodynamic Profile

The pharmacodynamic effects of this compound are characterized by a dose-dependent reduction in APP levels and a subsequent decrease in the secretion of Aβ42.

| Parameter | Value | Assay System | Notes |

| APP Degradation | Dose-dependent reduction | HEK-APP695WT cells | Specific DC50 and Dmax values are pending publication. |

| Aβ42 Reduction | Dose-dependent reduction | iPSC-derived neurons from Alzheimer's disease patients | Specific IC50/EC50 values are pending publication. The effect is observed in neurons from both sporadic and familial AD patients.[3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for APP degradation mediated by compound 0152 and a general experimental workflow for its characterization.

Caption: CAPRIN1-Mediated APP Degradation by Compound 0152.

References

Unlocking a New Therapeutic Avenue: A Technical Guide to the Structure-Activity Relationship of Amyloid Precursor Protein (APP) Degraders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central pathological hallmark of Alzheimer's disease. A novel and promising therapeutic strategy is the targeted degradation of APP, thereby reducing the production of all Aβ species. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a new class of small-molecule APP degraders. These compounds function as molecular glues, inducing the lysosomal degradation of APP through the novel mechanism of enhancing the interaction between APP and Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1). This document details the quantitative SAR data, experimental protocols for their evaluation, and visual representations of the key pathways and workflows.

Introduction: The Rationale for APP Degradation

The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are initiating events in the pathogenesis of Alzheimer's disease. APP is sequentially cleaved by β-secretase (BACE1) and γ-secretase to generate Aβ.[1] While inhibitors of these secretases have been extensively pursued, they have faced challenges in clinical trials. An alternative and potentially more effective approach is to eliminate the source protein, APP, through targeted protein degradation. This strategy offers the advantage of reducing all APP-derived fragments, including Aβ, and may circumvent some of the limitations of enzyme inhibition.

Recent discoveries have identified a novel class of small-molecule degraders that induce the degradation of APP. These compounds do not rely on the conventional ubiquitin-proteasome system but instead hijack the endosomal-lysosomal pathway.[1] They act as "molecular glues," enhancing the interaction between APP and CAPRIN1, a protein implicated in the regulation of mRNA translation and stress granule formation. This enhanced proximity leads to the trafficking of APP to the lysosome for degradation.[1]

Structure-Activity Relationship of CAPRIN1-Mediated APP Degraders

The development of small-molecule APP degraders has been advanced through systematic structure-activity relationship (SAR) studies. A key discovery was the identification of a hit compound, 0043 , from a library of CAPRIN1-targeted molecules, which was found to degrade APP and reduce Aβ42 production in Alzheimer's disease patient-derived induced pluripotent stem cell (iPSC) neurons.[1] Subsequent optimization based on the SAR of 0043 analogs led to the identification of a more potent and drug-like lead compound, 0152 .[1]

The following table summarizes the quantitative data for these pioneering APP degrader compounds.

| Compound ID | Structure | Cell Line | DC50 (nM) | Dmax (%) | Aβ42 Reduction (%) |

| 0043 | [Structure of 0043 - details to be populated from specific sources when available] | AD iPSC Neurons | Data not available | Data not available | Significant |

| 0152 | [Structure of 0152 - details to be populated from specific sources when available] | AD iPSC Neurons | More potent than 0043 | Data not available | Significant |

Note: Specific DC50 and Dmax values are often presented graphically in publications and may not be explicitly stated in the text. The table will be updated as more precise quantitative data becomes available.

The SAR studies that led from hit to lead compound focused on modifications to the core scaffold of 0043 to improve potency, selectivity, and pharmacokinetic properties. The key takeaway from the initial findings is that small molecules can be designed to specifically induce the degradation of APP by promoting its interaction with CAPRIN1.[1]

Signaling and Experimental Workflows

Signaling Pathway of CAPRIN1-Mediated APP Degradation

The proposed mechanism of action for these novel APP degraders involves their function as molecular glues. The small molecule simultaneously binds to APP and CAPRIN1, enhancing their natural interaction. This ternary complex formation is a critical event that triggers the trafficking of APP to the endosomal-lysosomal pathway for subsequent degradation. This bypasses the need for ubiquitination, which is the canonical route for many other targeted protein degraders.

Caption: Signaling pathway of CAPRIN1-mediated APP degradation.

Experimental Workflow for Characterizing APP Degraders

The evaluation of APP degrader compounds requires a series of well-defined experiments to confirm their mechanism of action and quantify their efficacy. The following workflow outlines the key steps from initial screening to detailed characterization.

Caption: Experimental workflow for APP degrader characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of APP degrader compounds.

Protocol 1: Western Blot for APP Degradation (DC50/Dmax Determination)

Objective: To quantify the dose-dependent degradation of endogenous APP in a cellular context.

Materials:

-

Human iPSC-derived neurons or other relevant cell lines expressing APP.

-

APP degrader compounds.

-

Vehicle control (e.g., DMSO).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies: anti-APP (C-terminal), anti-loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere and differentiate as needed.

-

Prepare serial dilutions of the APP degrader compound in complete cell culture medium.

-

Treat the cells with the desired concentrations of the degrader and a vehicle control for a specified time (e.g., 24, 48 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-APP antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate.

-

Strip the membrane and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities for APP and the loading control.

-

Normalize the APP signal to the loading control.

-

Plot the normalized protein levels against the log of the degrader concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 2: Co-Immunoprecipitation (Co-IP) for CAPRIN1-APP Interaction

Objective: To determine if the APP degrader compound enhances the interaction between CAPRIN1 and APP in cells.

Materials:

-

Cells treated with APP degrader or vehicle control.

-

Co-IP lysis buffer.

-

Primary antibodies: anti-CAPRIN1 or anti-APP for immunoprecipitation.

-

Protein A/G magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Primary antibodies for Western blotting: anti-APP and anti-CAPRIN1.

Procedure:

-

Cell Lysis:

-

Lyse treated cells with Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CAPRIN1) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

-

Western Blotting:

-

Analyze the eluted samples by Western blotting, probing for the co-immunoprecipitated protein (e.g., APP) and the immunoprecipitated protein (e.g., CAPRIN1).

-

Protocol 3: Lysosomal Degradation Inhibition Assay

Objective: To confirm that the degradation of APP is mediated by the lysosomal pathway.

Materials:

-

Cells treated with APP degrader.

-

Lysosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).

-

Western blotting reagents as described in Protocol 4.1.

Procedure:

-

Cell Treatment:

-

Pre-treat cells with a lysosomal inhibitor for a short period (e.g., 1-2 hours).

-

Co-treat the cells with the APP degrader and the lysosomal inhibitor for the desired duration.

-

-

Analysis:

-

Lyse the cells and perform Western blotting for APP levels as described in Protocol 4.1.

-

A rescue of APP degradation in the presence of the lysosomal inhibitor indicates that the degradation is lysosome-dependent.

-

Protocol 4: Aβ ELISA

Objective: To quantify the reduction in secreted Aβ levels following APP degradation.

Materials:

-

Conditioned media from cells treated with APP degrader or vehicle control.

-

Aβ40 and Aβ42 ELISA kits.

Procedure:

-

Sample Collection:

-

Collect the conditioned media from treated cells.

-

Centrifuge the media to remove any cellular debris.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions to measure the concentrations of Aβ40 and Aβ42.

-

-

Data Analysis:

-

Compare the Aβ levels in the media from degrader-treated cells to those from vehicle-treated cells to determine the percentage of Aβ reduction.

-

Conclusion and Future Directions

The discovery of small-molecule APP degraders that function through a novel CAPRIN1-mediated lysosomal pathway represents a significant advancement in the pursuit of disease-modifying therapies for Alzheimer's disease. The initial SAR studies have provided a proof-of-concept and a clear path for the optimization of these compounds. Future research will focus on expanding the chemical space of APP degraders to improve their potency, selectivity, and drug-like properties. A deeper understanding of the structural basis of the APP-degrader-CAPRIN1 ternary complex will be crucial for rational drug design. Furthermore, the in vivo efficacy and safety of these compounds will need to be established in preclinical models of Alzheimer's disease. This innovative approach holds the potential to deliver a transformative new class of medicines for this devastating neurodegenerative disorder.

References

An In-depth Technical Guide on the Effect of APP Degrader-1 on Amyloid-Beta Production

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), are central to the pathology of Alzheimer's disease. A promising therapeutic strategy involves the targeted degradation of APP to reduce the production of neurotoxic Aβ. This technical guide provides a comprehensive overview of APP degrader-1 (also known as Compound 0152) , a novel small-molecule degrader. This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and provides visual representations of the involved biological pathways and experimental workflows.

Mechanism of Action: A Molecular Glue Approach

This compound functions as a "molecular glue," a novel therapeutic modality in targeted protein degradation.[1][2][3] Unlike traditional inhibitors, which block the active site of a protein, molecular glues induce the degradation of a target protein by bringing it into proximity with a component of the cellular degradation machinery.

In the case of this compound, the key players are:

-

Target Protein: Amyloid Precursor Protein (APP)

-

Degrader Molecule: this compound (Compound 0152)

-

Mediator Protein: Cytoplasmic Activation/Proliferation-Associated Protein 1 (CAPRIN1)[1][2][3]

This compound binds to both APP and CAPRIN1, enhancing their natural interaction.[1][2][3] This ternary complex formation facilitates the trafficking of APP to the endosome-lysosome pathway for degradation.[1][2][3] By promoting the destruction of APP, the precursor protein for Aβ, this compound effectively reduces the production of all Aβ species, including the aggregation-prone Aβ42.[1][3]

Signaling Pathway of APP Processing and this compound Intervention

The following diagram illustrates the canonical amyloidogenic and non-amyloidogenic pathways of APP processing, along with the intervention point of this compound.

Caption: APP processing pathways and degrader-1 action.

Quantitative Data on Efficacy

The efficacy of this compound (Compound 0152) has been evaluated in various preclinical models, demonstrating a dose-dependent reduction in both APP levels and subsequent Aβ production.

Table 1: Effect of this compound (Compound 0152) on APP and Aβ Levels

| Cell Line/Model | Compound | Concentration | % Reduction of Extracellular Aβ42 | % Reduction of Intracellular APP | Reference |

| AD iPSC-derived neurons | 0043 | 1 µM | Significant Reduction | Not specified | [1] |

| AD iPSC-derived neurons | 0152 | 1 µM | Greater reduction than 0043 | Significant Reduction | [1][2] |

| 5xFAD Mouse Model | 0152 | Not specified | Significant reduction in Aβ plaques | Not specified | [2] |

Note: Specific DC50 and IC50 values for Compound 0152 are not yet publicly available in the reviewed literature but is described as more potent than its predecessor, compound 0043.[1][2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blot for APP Degradation

This protocol is used to quantify the reduction in intracellular APP levels following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Anti-APP (e.g., clone 22C11)

-

Primary antibody: Anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein per lane and separate by size.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with anti-APP and anti-β-actin antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply chemiluminescent substrate, and capture the signal using an imaging system.

-

Analysis: Quantify band intensities and normalize APP levels to the loading control.

ELISA for Amyloid-Beta Quantification

This protocol is used to measure the levels of secreted Aβ in the cell culture medium.

Materials:

-

Aβ ELISA kit (specific for Aβ40 or Aβ42)

-

Cell culture medium from treated and control cells

-

Microplate reader

Procedure:

-

Sample Collection: Collect the conditioned medium from cells treated with this compound or vehicle.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific Aβ ELISA kit. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the concentration of Aβ in the samples based on the standard curve.

Co-Immunoprecipitation (Co-IP) for APP-CAPRIN1 Interaction

This protocol is used to demonstrate the enhanced interaction between APP and CAPRIN1 in the presence of this compound.

Materials:

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-APP or anti-CAPRIN1)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle and lyse with a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody to form an antibody-antigen complex.

-

Complex Capture: Add protein A/G beads to pull down the antibody-antigen complex.

-

Washing: Wash the beads to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluate by Western blot using antibodies against both APP and CAPRIN1 to detect their co-precipitation.

Immunofluorescence for Protein Colocalization

This protocol is used to visualize the colocalization of APP and CAPRIN1 within cells.

Materials:

-

Cells grown on coverslips

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: Anti-APP and Anti-CAPRIN1 (from different species)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Treatment and Fixation: Treat cells with this compound or vehicle, then fix.

-

Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with both anti-APP and anti-CAPRIN1 primary antibodies.

-

Secondary Antibody Incubation: Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Staining and Mounting: Stain nuclei with DAPI and mount the coverslips on slides.

-

Imaging: Visualize and capture images using a confocal microscope. Analyze the degree of colocalization between the APP and CAPRIN1 signals.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Western blot workflow for APP degradation.

References

Methodological & Application

Application Notes: Targeted Degradation of Amyloid Precursor Protein (APP) using APP degrader-1

Introduction

Amyloid Precursor Protein (APP) is a transmembrane protein that plays a central role in the pathogenesis of Alzheimer's disease through the generation of neurotoxic amyloid-beta (Aβ) peptides.[1][2] Modulating APP levels is a key therapeutic strategy. APP degrader-1 (also known as Compound 0152) is an orally active small molecule designed to induce the degradation of APP.[3] Unlike traditional inhibitors that only block the function of a protein, degraders physically eliminate the target protein from the cell, offering a powerful and potentially more durable therapeutic effect. These application notes provide a comprehensive protocol for utilizing this compound in a cell culture setting to study APP degradation.

Mechanism of Action

This compound functions as a molecular glue, bringing APP into proximity with CAPRIN1 (Cytoplasmic Activation/Proliferation-Associated Protein 1). This induced interaction enhances CAPRIN1-mediated degradation of APP through the endosome-lysosome pathway.[3] By hijacking this cellular machinery, this compound effectively marks APP for destruction, leading to a reduction in total APP levels and a subsequent decrease in the extracellular release of Aβ42.[3]

Caption: Mechanism of this compound inducing APP degradation via the endosome-lysosome pathway.

Quantitative Data Summary

The efficacy of a protein degrader is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). These values are crucial for determining optimal experimental conditions. The following tables provide representative data for this compound across different cell lines and time points.

Table 1: Dose-Response of this compound on APP Levels (Note: These are example values for illustrative purposes.)

| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |

| SH-SY5Y (Human Neuroblastoma) | 24 | 15 | 92 |

| HEK293 (Human Embryonic Kidney) | 24 | 25 | 88 |

| N2a (Mouse Neuroblastoma) | 24 | 30 | 85 |

| Primary Cortical Neurons | 24 | 50 | 78 |

Table 2: Time-Course of APP Degradation at 50 nM this compound (Note: These are example values for illustrative purposes.)

| Cell Line | 4 hours (% Degradation) | 8 hours (% Degradation) | 12 hours (% Degradation) | 24 hours (% Degradation) |

| SH-SY5Y | 35 | 68 | 85 | 90 |

| HEK293 | 25 | 55 | 75 | 86 |

Experimental Protocols

This section provides detailed protocols for the preparation and use of this compound in cell culture, followed by analysis of protein degradation.

Caption: General experimental workflow for assessing protein degradation.

Materials and Reagents

-

This compound (MedChemExpress, Cat. No. HY-145535 or similar)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Cell line of interest (e.g., SH-SY5Y, HEK293)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Primary Antibody: Anti-APP

-

Primary Antibody: Anti-Actin or Anti-GAPDH (loading control)

-

HRP-conjugated Secondary Antibody

-

Chemiluminescent Substrate (ECL)

Preparation of this compound Stock Solution

-

Dissolving the Compound: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in anhydrous DMSO.

-

Aliquoting: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (DMSO alone) in your experiments at the same final concentration.

Protocol for Cell Treatment and Lysis

Day 1: Cell Seeding

-

Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.[5]

Day 2: Cell Treatment

-

Prepare Dilutions: Prepare serial dilutions of this compound in fresh, pre-warmed cell culture medium from your stock solution.

-

Dose-Response: To determine the DC50, treat cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours).

-

Time-Course: To assess degradation kinetics, treat cells with a fixed concentration (e.g., the approximate DC50 or 2x DC50) for various time points (e.g., 2, 4, 8, 12, 24 hours).

-

Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate for the desired duration.

Day 3: Cell Lysis and Protein Quantification

-

Wash Cells: After the treatment period, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Lyse Cells: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well.[5]

-

Scrape and Collect: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[6]

-

Incubate: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]

-

Collect Supernatant: Transfer the supernatant, which contains the soluble protein fraction, to new pre-chilled tubes.

-

Quantify Protein: Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.

Protocol for Western Blot Analysis

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[6]

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against APP (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., β-actin, GAPDH).

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the APP band intensity to the corresponding loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control.

References

- 1. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Potential Regulators of Amyloidogenic Pathway of APP Processing in Alzheimer’s Disease [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Administration of an Amyloid Precursor Protein (APP) Degrader in Mouse Models of Alzheimer's Disease